AZA1 - 1071098-42-4

AZA1

Catalog Number: EVT-260377
CAS Number: 1071098-42-4
Molecular Formula: C22H20N6
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZA1 is a Rac1/Cdc42 GTPase-specific inhibitor which suppresses prostate cancer.

N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1)

  • Compound Description: TP1 is identified as a potential inhibitor of euchromatin histone lysine methyl transferase (EHMT2) through virtual screening of ligands structurally similar to N2-[4-methoxy-3-(2,3,4,7-tetrahydro-1H-azepin-5-yl)phenyl]-N4,6-dimethyl-pyrimidine-2,4-diamine (F80) []. In silico docking studies indicated a favorable binding ability to EHMT2. Further investigations using molecular dynamics simulations showed that TP1 exhibited better stability compared to another related compound, TP2 [].

2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2)

  • Compound Description: TP2, similar to TP1, emerged as a potential EHMT2 inhibitor from the same virtual screening study aimed at identifying compounds structurally resembling F80 []. While TP2 also displayed promising binding affinity to EHMT2 in docking studies, its stability in molecular dynamics simulations was lower compared to TP1 [].

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

  • Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a crucial intermediate in the synthesis of various biologically active compounds, including the anticancer drug osimertinib []. It is synthesized from 1H-indole through a three-step process []. This compound serves as a building block for developing potential anticancer agents, particularly those targeting the epidermal growth factor receptor (EGFR) [].

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (1)

  • Compound Description: Compound 1 is a third-generation EGFR tyrosine kinase inhibitor (TKI) exhibiting promising anticancer activity, particularly against tumors with EGFR T790M and L858R mutations []. Its mechanism of action involves covalent binding to cysteine 797 at the ATP binding site of EGFR, selectively targeting dual-mutant tumors [].

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide (2)

  • Compound Description: Compound 2, like compound 1, belongs to the third generation of EGFR TKIs and demonstrates effectiveness against EGFR T790M and L858R mutant tumors [, , ]. Its therapeutic action relies on its ability to form a covalent bond with cysteine 797 at the ATP binding site of EGFR, thus selectively targeting these specific mutations [].

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide (3)

  • Compound Description: Similar to compounds 1 and 2, compound 3 is a third-generation EGFR TKI effective against tumors with EGFR T790M and L858R mutations [, , ]. Its therapeutic efficacy is attributed to its ability to form a covalent bond with cysteine 797 at the ATP binding site of EGFR, selectively targeting these mutations [].

N-(4-methoxy-5-{[4-(1-methylindole-3-yl)pyrimidin-2-yl]amino}-2-[methyl-(2-methylaminoethyl)amino]phenyl)prop-2-enamide

  • Compound Description: This compound is specifically mentioned as an EGFR modulator with potential applications in cancer treatment []. No detailed information regarding its biological activity or mechanism of action is provided in the given context.

N-(2-[2-dimethylaminoethyl-methylamino]-5-{[4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-4-methoxyphenyl)-prop-2-enamida

  • Compound Description: This compound is identified as an EGFR modulator with potential for cancer treatment []. Similar to the previous compound, no specific details regarding its biological activity or mechanism of action are provided.

5-chloro-N2-[(1S)-1-(5-flouropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

  • Compound Description: This compound is a novel tyrosine kinase inhibitor, specifically targeting JAK-kinase []. It is proposed as a potential therapeutic agent for cancer treatment [].

N-(4-amino-1-methyl-5-nitroso-6-oxo-1,6-dihydropyrimidin-2-yl)-N'-[bis(2-aminoethyl)]ethylenediamine (HL)

  • Compound Description: This compound, referred to as HL, acts as a molecular receptor for Zn2+ and Cd2+ ions in aqueous solutions []. Its coordinating ability was investigated using potentiometric methods, UV/Visible and 1H-13C NMR spectroscopy []. When anchored to activated carbon, HL effectively adsorbs Zn2+ and Cd2+ ions from aqueous solutions [].

N4-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine

  • Compound Description: This compound is classified as a histamine H4 receptor (H4R) inhibitor []. It is proposed as a potential treatment option for tinnitus [].

(Z)-N'-(benzylidene/ylmethylene)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazides (T series)

  • Compound Description: These compounds, designated as the T series, represent a class of derivatives characterized by a benzylidene/ylmethylene group at the N' position and a 1H-indol-3-yl group at the 4 position of a tetrahydropyrimidine scaffold []. These compounds were evaluated for their antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus []. Some members of this series, specifically G-4, G-5, G-8, T-5, T-7, and T-8, demonstrated comparable potency to the standard antifungal drugs griseofulvin and nystatin [].

(Z)-N'(benzylidene/ylmethylene)-2-imino-4-(1H-indol-3-yl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazides (G series)

  • Compound Description: These compounds, designated as the G series, share the same tetrahydropyrimidine scaffold as the T series, but they feature an imino group at the 2 position instead of a thioxo group []. Similar to the T series, these compounds were tested for their antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus []. Notably, some members of this series, namely G-4, G-5, G-8, T-5, T-7, and T-8, exhibited antifungal potency comparable to the standard drugs griseofulvin and nystatin [].
Source

AZA1 can be synthesized through several chemical processes. The initial discovery and characterization of AZA1 were documented in various scientific studies focusing on its biological activity and potential therapeutic applications. The compound is not typically found in nature but is synthesized in laboratories for research purposes.

Classification

AZA1 is classified as an organic compound, specifically a substituted urea. It falls under the category of small molecules, which are often explored for their pharmacological properties. Its classification is important for understanding its interactions with biological targets and its potential as a drug candidate.

Synthesis Analysis

Methods

The synthesis of AZA1 generally involves the following methods:

  1. Reflux Method: This involves heating a mixture of 4-(dimethylamino)aniline and 4-methylphenyl isocyanate in an appropriate solvent such as toluene or dichloromethane. The reaction typically occurs under reflux conditions to facilitate the formation of the urea linkage.
  2. One-Pot Synthesis: A more efficient approach may involve a one-pot synthesis where all reactants are combined simultaneously. This method can reduce the number of purification steps required.

Technical Details

  • Reaction Conditions: The reaction temperature usually ranges from 60°C to 100°C, depending on the specific method employed.
  • Catalysts: In some cases, catalysts such as triethylamine may be used to enhance reaction rates.
  • Purification: Post-synthesis, AZA1 is commonly purified using recrystallization techniques or chromatography to achieve high purity levels.
Molecular Structure Analysis

Structure

AZA1 has a distinct molecular structure characterized by:

  • Molecular Formula: C15H18N4O
  • Molecular Weight: Approximately 270.33 g/mol
  • Functional Groups: The compound contains an amine group, a urea group, and aromatic rings which contribute to its biological activity.

Data

  • 3D Structure Visualization: Advanced techniques such as X-ray crystallography or NMR spectroscopy can be used to elucidate the three-dimensional structure of AZA1.
  • Bond Angles and Lengths: Detailed analysis reveals specific bond angles and lengths that are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

AZA1 participates in various chemical reactions, including:

  1. Nucleophilic Substitution: The amine group can undergo nucleophilic attacks on electrophilic centers, facilitating further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, AZA1 can hydrolyze to form corresponding amines and carbonyl compounds.

Technical Details

  • Reaction Conditions: Typical conditions for reactions involving AZA1 include controlled temperatures and pH levels to ensure optimal yields.
  • Byproducts: Understanding potential byproducts is essential for optimizing synthesis routes and minimizing waste.
Mechanism of Action

Process

The mechanism of action for AZA1 primarily involves its interaction with specific biological targets:

  • Enzyme Inhibition: AZA1 has been shown to inhibit certain enzymes, which may be linked to its pharmacological effects.
  • Receptor Binding: The compound may bind to specific receptors in the body, altering signaling pathways that lead to therapeutic outcomes.

Data

  • Biological Assays: Various assays can be conducted to quantify the binding affinity and inhibitory potency of AZA1 against target enzymes or receptors.
  • Kinetic Studies: These studies provide insights into the rate at which AZA1 interacts with its targets, contributing to understanding its efficacy as a drug candidate.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: AZA1 typically appears as a white crystalline solid.
  • Solubility: It exhibits solubility in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: AZA1 is reactive towards electrophiles due to the presence of nucleophilic sites within its structure.

Relevant Data or Analyses

  • Melting Point: The melting point of AZA1 is typically reported around 150°C.
  • Spectroscopic Data: Infrared spectroscopy and nuclear magnetic resonance data provide valuable information regarding functional groups present in AZA1.
Applications

Scientific Uses

AZA1 has several notable applications in scientific research:

  • Pharmaceutical Development: Due to its potential enzyme inhibitory properties, AZA1 is being explored as a lead compound for developing new therapeutics targeting various diseases.
  • Biochemical Research: Researchers utilize AZA1 in studies aimed at understanding enzyme mechanisms and receptor interactions.
  • Drug Design Studies: The compound serves as a model for designing more potent analogs through structure-activity relationship studies.

Properties

CAS Number

1071098-42-4

Product Name

AZA1

IUPAC Name

2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine

Molecular Formula

C22H20N6

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C22H20N6/c1-13-9-15-11-17(3-5-19(15)24-13)26-21-7-8-23-22(28-21)27-18-4-6-20-16(12-18)10-14(2)25-20/h3-12,24-25H,1-2H3,(H2,23,26,27,28)

InChI Key

SYWHWWKOIJCMKF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C

Solubility

Soluble in DMSO

Synonyms

AZA-1; AZA 1; AZA1

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.